molecular formula C8H5BBrF4NO3 B2533694 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid CAS No. 2377606-75-0

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid

Cat. No.: B2533694
CAS No.: 2377606-75-0
M. Wt: 329.84
InChI Key: LDSFTZCDVJAKJK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is a boronic acid derivative with the molecular formula C8H5BBrF4NO3 and a molecular weight of 329.84 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroacetamido groups attached to a phenylboronic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents used in the SM coupling, which are known for their stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Organoboron reagents, which this compound is a part of, are known for their stability and ease of preparation . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound result in the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, where the compound acts as a reagent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the compound’s action and efficacy.

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzotrifluoride and trifluoroacetamide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using organic solvents.

    Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoroacetamido groups, which confer specific reactivity and binding properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

[5-bromo-2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BBrF4NO3/c10-3-1-4(9(17)18)6(11)5(2-3)15-7(16)8(12,13)14/h1-2,17-18H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSFTZCDVJAKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BBrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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